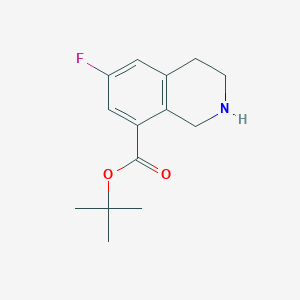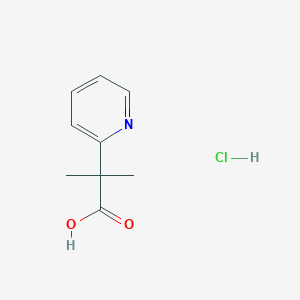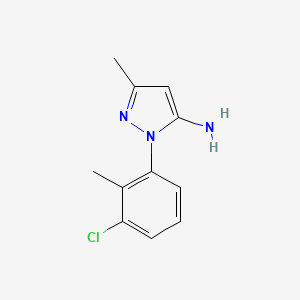
1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine, or CMPMA for short, is an organic chemical compound that has been studied extensively for its potential applications in a variety of scientific fields. It has been found to be useful in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.
科学的研究の応用
CMPMA has been studied extensively for its potential applications in a variety of scientific fields. It has been found to be useful in the synthesis of various compounds, as well as in the study of biochemical and physiological processes. For example, CMPMA has been used in the synthesis of various heterocyclic compounds, such as pyridines and pyrazoles, which are important components of many pharmaceuticals. In addition, CMPMA has been used in the study of the biochemical and physiological effects of various compounds, such as drugs, hormones, and toxins.
作用機序
Target of Action
Similar compounds have been found to target theurease enzyme . Urease is an amidohydrolase enzyme responsible for various morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others .
Mode of Action
Related compounds have been reported to act asurease inhibitors . They interact with the urease enzyme, inhibiting its activity and thereby preventing the breakdown of urea. This can help manage conditions caused by excessive urease activity.
Pharmacokinetics
Similar compounds have been evaluated for in-vitro enzyme inhibitory activity . The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy.
実験室実験の利点と制限
CMPMA has several advantages for lab experiments. For example, it is relatively inexpensive and easy to obtain, and it has a relatively low toxicity. In addition, it is stable at room temperature, making it easy to store and transport. However, CMPMA also has several limitations for lab experiments. For example, it is not water soluble, making it difficult to use in certain types of experiments. In addition, it has a relatively short half-life, making it difficult to use in long-term experiments.
将来の方向性
There are several potential future directions for CMPMA. For example, further research could be conducted to explore its potential applications in the synthesis of various compounds, as well as its potential biochemical and physiological effects. In addition, further research could be conducted to explore its potential use as an anti-inflammatory, anti-oxidant, and anti-cancer agent. Finally, further research could be conducted to explore its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and depression.
合成法
CMPMA can be synthesized using a variety of methods, including the Grignard reaction, acylation, and reductive amination. The Grignard reaction involves the use of an organometallic reagent, such as magnesium, to react with an organic halide, such as 1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine chloride, to form the desired product. Acylation involves the reaction of an organic acid, such as acetic acid, with an alcohol, such as this compound, to form the desired product. Reductive amination involves the reaction of an amine, such as this compound, with an aldehyde or ketone, such as acetaldehyde or acetone, to form the desired product.
特性
IUPAC Name |
2-(3-chloro-2-methylphenyl)-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-7-6-11(13)15(14-7)10-5-3-4-9(12)8(10)2/h3-6H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSFUVVFIWXSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2857136.png)

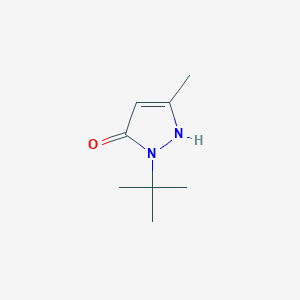
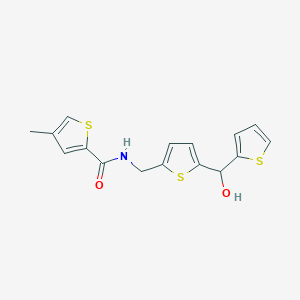
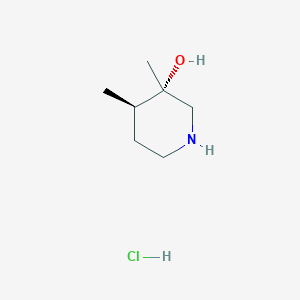
![Tert-butyl N-ethyl-N-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]azetidin-3-yl]carbamate](/img/structure/B2857142.png)
![1-(2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2857143.png)
![2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/no-structure.png)
![7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide](/img/structure/B2857148.png)


![13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2857151.png)
